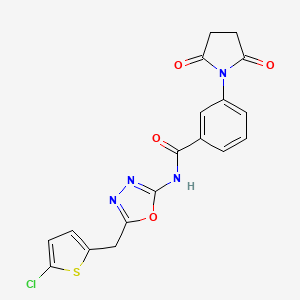
N-(5-((5-chlorothiophen-2-yl)methyl)-1,3,4-oxadiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-((5-chlorothiophen-2-yl)methyl)-1,3,4-oxadiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide is a useful research compound. Its molecular formula is C18H13ClN4O4S and its molecular weight is 416.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(5-((5-chlorothiophen-2-yl)methyl)-1,3,4-oxadiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide is a compound of significant interest due to its potential biological activities. The structural components of this compound suggest various mechanisms of action that may contribute to its efficacy in different biological contexts.
Chemical Structure
The compound consists of:
- Chlorothiophene moiety : Known for its role in enhancing biological activity.
- 1,3,4-Oxadiazole ring : Frequently associated with antimicrobial and anticancer properties.
- Dioxopyrrolidine : Contributes to the compound's pharmacological profile.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities including antimicrobial, anti-inflammatory, and potential anticancer effects.
Antimicrobial Activity
Compounds featuring the oxadiazole structure have demonstrated significant antimicrobial properties. For instance:
- Mechanism : The presence of the -N=CO group in oxadiazoles has been linked to inhibition of biofilm formation and bacterial growth.
- Efficacy : In studies comparing various oxadiazole derivatives, some were found to be more effective than established antibiotics like ciprofloxacin against strains such as Staphylococcus aureus and Escherichia coli .
Cytotoxicity Studies
Cytotoxicity evaluations are crucial for understanding the safety profile of new compounds. In studies involving L929 cell lines:
- Certain derivatives exhibited minimal cytotoxicity, while others showed increased viability at specific concentrations, indicating selective toxicity profiles .
| Compound | Concentration (µM) | Viability (%) |
|---|---|---|
| Compound 24 | 6 | 110 |
| Compound 25 | 100 (24h) | 75 |
| Compound 29 | 50 (48h) | 120 |
The biological activity of this compound may involve:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes critical for bacterial cell wall synthesis.
- Gene Expression Modulation : The oxadiazole moiety may influence gene expression related to virulence factors in pathogens .
Case Studies
Several studies have reported on the efficacy of oxadiazole derivatives:
- Study on Antimicrobial Efficacy :
- Cytotoxicity Assessment :
特性
IUPAC Name |
N-[5-[(5-chlorothiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN4O4S/c19-13-5-4-12(28-13)9-14-21-22-18(27-14)20-17(26)10-2-1-3-11(8-10)23-15(24)6-7-16(23)25/h1-5,8H,6-7,9H2,(H,20,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJNCMJKCPNZLMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=NN=C(O3)CC4=CC=C(S4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














